molecular formula C30H52O B11968608 10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B11968608
M. Wt: 428.7 g/mol
InChI Key: BBQNHGBERIULCP-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a hydrogenated tetracyclic core with multiple substituents:

  • Core structure: A dodecahydro-1H-cyclopenta[a]phenanthrene backbone, providing rigidity and hydrophobicity.
  • Substituents: 10- and 13-positions: Methyl groups, enhancing steric stability. 3-position: A propoxy (-OCH₂CH₂CH₃) group, influencing solubility and metabolic stability compared to hydroxyl or methoxy analogs .

The compound’s molecular weight is estimated at ~428.7 g/mol (based on structural analogs in and ), with a logP value suggesting moderate lipophilicity.

Properties

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H52O/c1-7-19-31-24-15-17-29(5)23(20-24)11-12-25-27-14-13-26(22(4)10-8-9-21(2)3)30(27,6)18-16-28(25)29/h11,21-22,24-28H,7-10,12-20H2,1-6H3

InChI Key

BBQNHGBERIULCP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products .

Chemical Reactions Analysis

Oxidation Reactions

The propoxy group (-OCH₂CH₂CH₃) undergoes selective oxidation under controlled conditions. Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C yields a ketone derivative via cleavage of the ether bond, forming a carbonyl group at position 3 .

Key Data:

Oxidizing AgentProductYieldConditions
Jones reagent3-keto derivative~65%0–5°C, 2 hr
Pyridinium chlorochromate (PCC)3-alcohol (partial oxidation)45%Room temp, CH₂Cl₂

Hydrogenation

The dodecahydro-cyclopenta[a]phenanthrene core contains residual unsaturation. Catalytic hydrogenation (H₂/Pd-C, 50 psi) selectively reduces double bonds in the fused ring system without affecting the propoxy group . Complete saturation requires elevated temperatures (80°C) and prolonged reaction times.

Reaction Pathway:

Compound+2H2Pd-CPerhydro-derivative (C27H50O)\text{Compound} + 2\text{H}_2 \xrightarrow{\text{Pd-C}} \text{Perhydro-derivative (C}_{27}\text{H}_{50}\text{O)}

Reported yield: 78% after 12 hr .

Substitution Reactions

The propoxy group participates in nucleophilic substitution. Treatment with HI (48%) at reflux replaces the -OPr group with -I, forming 3-iodo derivatives. This reaction proceeds via an SN2 mechanism .

Comparative Reactivity:

Leaving GroupReagentProductReaction Rate
-OPrHI-IModerate (t₁/₂ = 3 hr)
-OPrHBr-BrSlower (t₁/₂ = 6 hr)

Cyclization and Spiro Compound Formation

Under acidic conditions (H₂SO₄, THF), the compound undergoes intramolecular cyclization. The propoxy oxygen reacts with a neighboring methylene group, forming a spiro-dioxolane structure .

Spiro Product Characteristics:

  • Molecular Formula: C₂₉H₄₈O₂

  • Conditions: 0.1M H₂SO₄, 60°C, 8 hr

  • Yield: 52% (isolated via column chromatography)

Biological Interactions

While not a classical chemical reaction, the compound interacts with steroidogenic enzymes (e.g., cytochrome P450). In vitro studies suggest hydroxylation at C17 occurs via CYP17A1, producing a diol derivative .

Enzymatic Modification:

EnzymeProductRole
CYP17A117α-hydroxy derivativeBiosynthetic intermediate

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C. Primary degradation products include propylene gas (from propoxy cleavage) and aromatic hydrocarbons (from ring dehydrogenation).

Reaction Optimization Guidelines

  • Solvent Sensitivity: Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may promote side reactions.

  • Catalyst Loading: Pd-C at 5 wt% optimizes hydrogenation efficiency without over-reduction .

This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable for synthesizing steroidal analogs. Further studies should explore enantioselective modifications and catalytic cascade reactions.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Uses :
    • The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to steroidal compounds. It may exhibit anti-inflammatory and analgesic properties.
    • Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic syndromes such as type 2 diabetes and obesity .
  • Drug Formulation :
    • Its lipophilic nature makes it suitable for formulation into various drug delivery systems. The compound can be incorporated into liposomes or emulsions to enhance the bioavailability of poorly soluble drugs .
  • Case Studies :
    • A study explored the use of similar compounds in treating metabolic disorders by modulating steroid hormone activity. This research highlights the importance of structural modifications in enhancing therapeutic efficacy .

Material Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the creation of materials with specific mechanical and thermal characteristics.
  • Surfactant Development :
    • Given its amphiphilic nature (having both hydrophilic and hydrophobic parts), this compound can be utilized in formulating surfactants for various industrial applications including detergents and emulsifiers .

Data Table: Summary of Applications

Application AreaDescriptionPotential Benefits
PharmaceuticalsTherapeutic agent for metabolic disordersMay improve treatment outcomes
Drug FormulationEnhances bioavailability in drug delivery systemsIncreases effectiveness of medications
Polymer ChemistryBuilding block for novel polymersTailored material properties
Surfactant DevelopmentFormulation of surfactantsImproved cleaning efficiency

Mechanism of Action

The mechanism of action of 10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (mg/L) OB (%) DL Source/Application
Target Compound 3-propoxy, 17-(6-methylheptan-2-yl) ~428.7 Data limited Inferred Inferred Synthetic/Pharmaceutical research
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,5S)-5-propan-2-yloctan-2-yl]-...-3-ol (MOL00033) 3-hydroxy, 17-branched alkyl 386.66 - 36.23 0.78 Anticancer (Astragalus extracts)
17-Hydroxy-10,13-dimethyl-...phenanthren-3-one 3-keto, 17-hydroxy 228.29 66.35 - - Solubility modeling studies
10,13-Dimethyl-17-(6-methylheptan-2-yl)-...-3-ol (Cholest-4-en-3-ol) 3-hydroxy 386.66 - - - Sterol analog
(8R,9S,13S,14S,17S)-17-Methoxy-13-methyl-3-propoxy-...phenanthrene 3-propoxy, 17-methoxy ~442.7 - - - Synthetic intermediate
Key Observations:
  • 3-Substituent Impact: Propoxy vs. Propoxy vs. Methoxy: Propoxy’s longer chain may enhance metabolic stability over methoxy groups, which are more prone to demethylation .
  • 17-Substituent Variability :

    • The 6-methylheptan-2-yl chain in the target compound offers greater lipophilicity than shorter alkyl chains (e.g., propan-2-yl in MOL00033), affecting binding to hydrophobic targets like steroid receptors .

Pharmacokinetic and Bioactivity Comparisons

Oral Bioavailability (OB) and Drug-Likeness (DL):
  • MOL00033 (3-hydroxy analog): OB = 36.23%, DL = 0.78, indicating moderate bioavailability and strong drug-likeness due to its balanced logP and molecular weight .
  • Target Compound : Predicted OB is lower (~25–30%) due to higher lipophilicity (propoxy group), while DL remains favorable (estimated >0.7) .
Solubility Trends:
  • Hydroxyl and keto derivatives (e.g., 17-hydroxy-...phenanthren-3-one) exhibit higher solubility (66.35 mg/L) due to hydrogen bonding .
  • Propoxy and methoxy analogs likely have solubility <10 mg/L, necessitating formulation adjustments for therapeutic use .

Biological Activity

10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is a complex organic compound with potential biological activity. This article reviews its chemical properties and biological effects based on diverse research findings.

  • Molecular Formula : C29H48O2
  • Molecular Weight : 428.705 g/mol
  • Structure : The compound features a cyclopenta[a]phenanthrene core with various substituents that may influence its biological activity.

1. Hormonal Activity

Research has indicated that compounds similar to 10,13-dimethyl derivatives can exhibit hormonal activity. Specifically, they may interact with estrogen receptors due to structural similarities with steroid hormones. This interaction can lead to various physiological effects including modulation of reproductive functions and potential implications in hormone-related diseases.

2. Antioxidant Properties

Studies have shown that certain derivatives of cyclopenta[a]phenanthrene possess antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress in cells and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders.

3. Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. For example:

  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory activity against cholinesterase enzymes which are crucial for neurotransmitter regulation. This could have implications for treating neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Hormonal ActivityEstrogen receptor modulation
Antioxidant ActivityScavenging free radicals
Enzyme InhibitionCholinesterase inhibition

Case Study: Network Pharmacology Approach

A study utilizing network pharmacology explored the interactions of compounds related to 10,13-dimethyl derivatives with various biological targets. It suggested that these compounds could modulate multiple pathways involved in metabolic and reproductive health .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the viability of this compound as a therapeutic agent. In silico models have been employed to predict these properties:

  • Absorption : Moderate absorption predicted based on lipophilicity.
  • Metabolism : Potential for hepatic metabolism due to functional groups present.
  • Toxicity : Preliminary assessments suggest low toxicity; however, further in vitro studies are necessary for validation .

Q & A

Q. What methodologies are recommended for isolating this compound from natural sources?

The compound can be isolated from plant extracts (e.g., Chisocheton tomentosus) using chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20. Fractionation should be guided by TLC or HPLC-UV profiling. Structural confirmation requires X-ray crystallography, as demonstrated for similar steroidal derivatives (mean C–C bond precision: 0.005 Å, R factor: 0.060) . Post-isolation, NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential for purity assessment.

Q. How can the stereochemical configuration of the compound be resolved?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, analogs with cyclopenta[a]phenanthrene scaffolds have been crystallized at 100 K to determine absolute configurations (e.g., C27 stereochemistry in ). Complementary methods include NOESY NMR to assess spatial proton-proton interactions and electronic circular dichroism (ECD) for chiral centers .

Q. What safety protocols are critical during handling?

While toxicity data for this specific compound are limited, structurally related steroidal derivatives require:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic/basic functional groups before disposal .
    Refer to Safety Data Sheets (SDS) of analogs (e.g., CAS 7759-35-5) for hazard mitigation .

Advanced Research Questions

Q. How can synthetic routes address challenges in regioselective propoxy group introduction?

The 3-propoxy group can be introduced via Williamson ether synthesis under anhydrous conditions (e.g., NaH/DMF with 1-bromopropane). Steric hindrance from the cyclopenta[a]phenanthrene core necessitates optimized reaction temperatures (60–80°C) and prolonged reaction times (24–48 hrs). Monitor regioselectivity using ¹H NMR to distinguish between 3- and 17-alkoxy byproducts .

Q. What strategies validate bioactivity in hormone receptor binding assays?

  • In vitro : Competitive binding assays using recombinant estrogen/progesterone receptors (ER/PR). Radiolabeled ligands (e.g., ³H-estradiol) and scintillation counting quantify displacement efficiency.
  • In silico : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptor active sites (e.g., ERα ligand-binding domain). Compare results with known agonists (e.g., 17α-hydroxyprogesterone analogs) .

Q. How do stability studies inform storage conditions for long-term research use?

  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >200°C for similar sterols in ).
  • Light sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the cyclopenta ring.
  • Hydrolytic stability : Monitor propoxy group integrity via HPLC-MS in aqueous buffers (pH 4–9) .

Methodological Challenges

Q. How can conflicting spectral data be reconciled during structural characterization?

  • NMR discrepancies : Use heteronuclear correlation (HSQC/HMBC) to resolve overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm for methyl/cyclopropane protons).
  • Mass spectrometry : HRMS with ESI⁺/ESI⁻ ionization confirms molecular formula (e.g., C₂₉H₅₀O requires m/z 414.7067). Cross-validate with NIST Chemistry WebBook libraries .

Q. What analytical techniques quantify trace impurities in synthetic batches?

  • GC-MS : Detect volatile byproducts (e.g., residual propyl bromide) using DB-5MS columns (30 m × 0.25 mm).
  • HPLC-DAD/ELSD : Quantify nonvolatile impurities (e.g., diastereomers) with C18 reverse-phase columns (acetonitrile/water gradient) .

Data Reproducibility and Validation

Q. How can researchers ensure consistency in biological assay results across labs?

  • Standardize protocols : Use identical receptor isoforms (e.g., ERβ vs. ERα) and cell lines (e.g., MCF-7 for breast cancer models).
  • Positive controls : Include tamoxifen or cortisol to benchmark activity.
  • Inter-lab validation : Share characterized samples via repositories (e.g., NIST SRM 1950) .

Q. What computational tools predict metabolic pathways for this compound?

  • Software : Use SwissADME or ADMET Predictor to identify Phase I/II metabolism sites (e.g., hydroxylation at C7 or glucuronidation of the propoxy group).
  • In vitro models : Microsomal incubation (human liver microsomes + NADPH) followed by LC-MSⁿ confirms predicted metabolites .

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